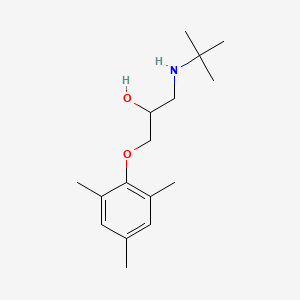
1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol is an aromatic ether.
Scientific Research Applications
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs) like 1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol are extensively utilized in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Recent studies have highlighted their widespread environmental presence, including in indoor dust, air particulates, sea sediment, and river water. These compounds and their transformation products have also been detected in various human tissues and fluids. The pathways of human exposure include ingestion through food and dust, as well as the usage of personal care products. Breastfeeding infants may be particularly exposed through breast milk. Toxicological research indicates potential adverse health effects, including hepatic toxicity, endocrine disruption, and carcinogenicity. The toxicity of certain transformation products may surpass that of the parent compounds, exemplifying the necessity for more focused research on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Natural Sources and Bioactivities
The compound and its analogs like 2,4-Di-tert-butylphenol have been identified in a wide array of organisms, signifying their pervasive presence in nature. These compounds are frequently major components of volatile or essential oils and exhibit potent toxicity against many organisms, including their own producers. The biological and ecological roles of these substances, particularly their functions in autotoxicity and endocidal regulation within producing organisms, are areas of significant interest, warranting further exploration (Zhao et al., 2020).
Toxicity and Ecotoxicity
Certain compounds related to 1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol, like 4-tert-Octylphenol, have been observed to exhibit multimedia presence, with notable endocrine interference and ecotoxicity. Despite their biodegradability, the degradation products can be more toxic than the parent compounds. This highlights the need for improved removal techniques from environmental waters and a deeper understanding of the compound's toxicological impact on both humans and wildlife (Olaniyan et al., 2020).
properties
Product Name |
1-(Tert-butylamino)-3-(2,4,6-trimethylphenoxy)-2-propanol |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-11-7-12(2)15(13(3)8-11)19-10-14(18)9-17-16(4,5)6/h7-8,14,17-18H,9-10H2,1-6H3 |
InChI Key |
QBVBSZGSMKFHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CNC(C)(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225363.png)
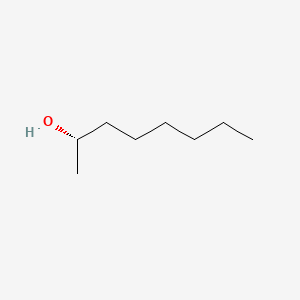
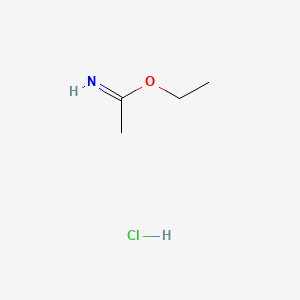
![Calix[6]arene](/img/structure/B1225367.png)
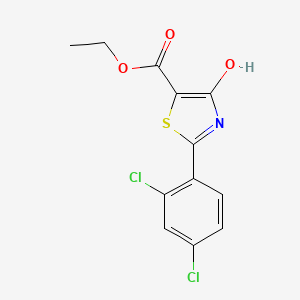
![[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B1225370.png)
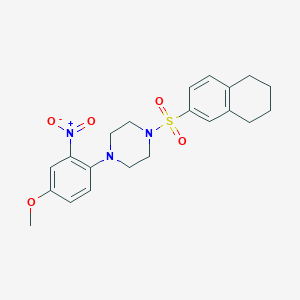
![2-[[(2-Ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1225372.png)
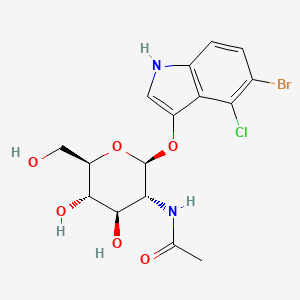
![N-(3,5-dichlorophenyl)-2-[4-(2-phenylthiazol-4-yl)pyrimidin-2-yl]sulfanyl-acetamide](/img/structure/B1225380.png)
![4-[4-[[(3,4-Dimethylphenyl)-oxomethyl]amino]phenoxy]phthalic acid](/img/structure/B1225382.png)
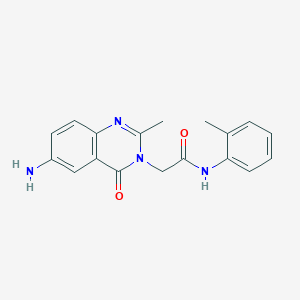
![9-Bromo-6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline](/img/structure/B1225384.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1225386.png)